N~1~-[4-({3-[(4-PHENYLPIPERAZINO)CARBONYL]PIPERIDINO}SULFONYL)PHENYL]ACETAMIDE
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Overview
Description
N~1~-[4-({3-[(4-PHENYLPIPERAZINO)CARBONYL]PIPERIDINO}SULFONYL)PHENYL]ACETAMIDE is a complex organic compound with a unique structure that includes a piperazine ring, a piperidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-({3-[(4-PHENYLPIPERAZINO)CARBONYL]PIPERIDINO}SULFONYL)PHENYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-phenylpiperazine with a suitable acylating agent to form the corresponding acyl derivative. This intermediate is then reacted with a piperidine derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-({3-[(4-PHENYLPIPERAZINO)CARBONYL]PIPERIDINO}SULFONYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N~1~-[4-({3-[(4-PHENYLPIPERAZINO)CARBONYL]PIPERIDINO}SULFONYL)PHENYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[4-({3-[(4-PHENYLPIPERAZINO)CARBONYL]PIPERIDINO}SULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1-Piperidinylsulfonyl)phenyl]acetamide
- Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-
Uniqueness
N~1~-[4-({3-[(4-PHENYLPIPERAZINO)CARBONYL]PIPERIDINO}SULFONYL)PHENYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications .
Properties
Molecular Formula |
C24H30N4O4S |
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Molecular Weight |
470.6 g/mol |
IUPAC Name |
N-[4-[3-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C24H30N4O4S/c1-19(29)25-21-9-11-23(12-10-21)33(31,32)28-13-5-6-20(18-28)24(30)27-16-14-26(15-17-27)22-7-3-2-4-8-22/h2-4,7-12,20H,5-6,13-18H2,1H3,(H,25,29) |
InChI Key |
LSNNEHQBBWBJBS-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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